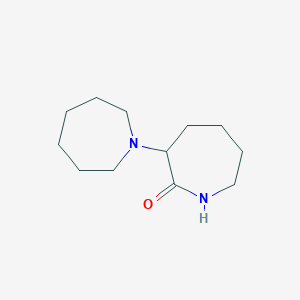
3-(Azepan-1-yl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-1-yl)azepan-2-one, also known as 2-Azepanyl-1-azepanone, is a cyclic compound with a molecular formula of C10H17NO. This compound is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
3-(Azepan-1-yl)azepan-2-one has a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs. This compound has been shown to have potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-(Azepan-1-yl)azepan-2-one is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins in the body. This inhibition can lead to a variety of physiological effects, including the suppression of tumor growth and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties and may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Azepan-1-yl)azepan-2-one in laboratory experiments is its unique properties. This compound is highly stable and can be easily synthesized, making it an ideal candidate for drug development. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safe dosage levels and potential side effects of this compound.
Direcciones Futuras
There are many potential future directions for research on 3-(Azepan-1-yl)azepan-2-one. One area of interest is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for more studies to determine the optimal dosage levels for this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 3-(Azepan-1-yl)azepan-2-one is typically achieved through the reaction between 1,6-diaminohexane and diethyl carbonate in the presence of a catalyst. This reaction produces the desired compound along with ethanol and diethylamine as byproducts. The purity of the compound can be improved through recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
3-(azepan-1-yl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12-11(7-3-4-8-13-12)14-9-5-1-2-6-10-14/h11H,1-10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKSEWMFSWOPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

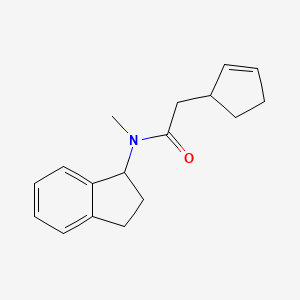
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)
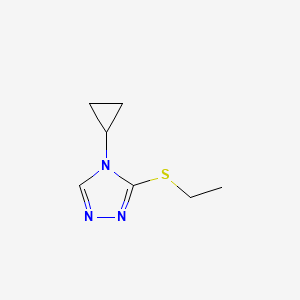

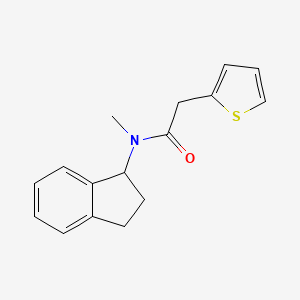

![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)

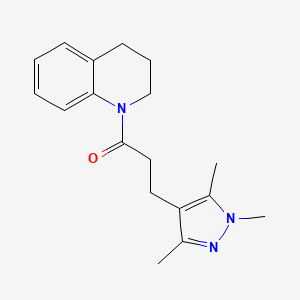

![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)
